molecular formula C10H11N3O2 B13905211 Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate

Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate

Cat. No.: B13905211
M. Wt: 205.21 g/mol
InChI Key: FOVOZQCPHUTJQG-UHFFFAOYSA-N
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Description

Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its unique structure, which includes a fused pyrazole and pyrazine ring system. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be synthesized through palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. The reaction is typically carried out at elevated pressure using carbon monoxide in the presence of a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2. The reaction conditions involve a temperature of 120°C and a pressure of 40 atm for 12 hours .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using more accessible catalysts and scaling up the reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain kinases or modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-8-6-7(2)12-13(8)5-4-11-9/h4-6H,3H2,1-2H3

InChI Key

FOVOZQCPHUTJQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CN2C1=CC(=N2)C

Origin of Product

United States

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